4-Methylisoquinoline

Übersicht

Beschreibung

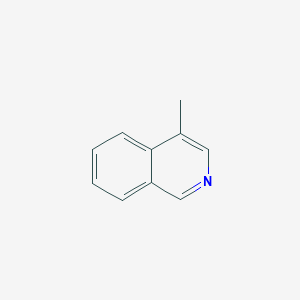

4-Methylisoquinoline is a compound with the CAS Number: 1196-39-0 . It has a molecular weight of 143.19 and is used for research and development purposes .

Synthesis Analysis

An efficient, one-pot synthesis of 4-methylisoquinolines has been developed via a cascade Pd-catalyzed Heck reaction, intramolecular cyclization, and isomerization . This reaction has a wide range of substrates with various functional groups, and the corresponding products have been obtained in good yields .Molecular Structure Analysis

The molecular formula of 4-Methylisoquinoline is C10H9N . The InChI code is 1S/C10H9N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-7H,1H3 .Chemical Reactions Analysis

4-Methylisoquinoline has been involved in various chemical reactions. For instance, it has been used in the synthesis of biologically and pharmaceutically active quinoline and its analogues . It has also been used in the C-4 alkylation of isoquinolines .Physical And Chemical Properties Analysis

4-Methylisoquinoline has a density of 1.1±0.1 g/cm3 . Its boiling point is 256.0±0.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.4±3.0 kJ/mol . The flash point is 116.7±11.4 °C . The index of refraction is 1.625 .Wissenschaftliche Forschungsanwendungen

Antimalarial Drug Development

4-Methylisoquinoline derivatives have been investigated for their potential as antimalarial agents. A study published in Nature explored a series of compounds based on 4-cyano-3-methylisoquinoline that targeted the sodium efflux pump PfATP4 in the malaria parasite Plasmodium falciparum. The lead compound, MB14, showed modest inhibition of parasite growth, suggesting that 4-Methylisoquinoline could be a scaffold for developing new antimalarial drugs .

Inhibition of Parasite Growth

The same series of 4-cyano-3-methylisoquinoline compounds were found to inhibit the growth of chloroquine-sensitive and resistant strains of P. falciparum. This indicates that 4-Methylisoquinoline derivatives could play a role in overcoming drug resistance in malaria treatment .

Targeting Parasite Protein Kinases

4-Methylisoquinoline has been repurposed to inhibit parasite protein kinase A (PfPKA), which is critical for the invasion of human red blood cells by P. falciparum. Although the compounds synthesized had minimal activity against PfPKA, they still potently inhibited the growth of the parasite, suggesting other targets important to parasite cytokinesis and invasion .

Neurodegenerative Disease Research

Isoquinoline alkaloids, including 4-Methylisoquinoline, have been studied for their biological activities against various infective pathogens and neurodegenerative disorders. Their diverse biological activities make them candidates for developing treatments for diseases like Parkinson’s and Alzheimer’s .

Sodium Efflux Pump Inhibition

The inhibition of the sodium efflux pump PfATP4 by 4-Methylisoquinoline derivatives leads to the accumulation of sodium ions inside the intracellular parasites, causing swelling and lysis of infected erythrocytes. This mechanism could be exploited to develop drugs that selectively target infected cells without harming healthy ones .

New Permeability Pathways in Malaria

4-Methylisoquinoline derivatives have been shown to affect the new permeability pathways induced by the malaria parasite in the erythrocyte membrane. Understanding this process can help in the design of drugs that prevent the influx of sodium into infected erythrocytes, thereby protecting them from lysis .

Safety and Hazards

Wirkmechanismus

Target of Action

4-Methylisoquinoline has been found to target Plasmodium falciparum , the parasite responsible for malaria . The primary targets within the parasite are the protein kinase A (PfPKA) and the sodium efflux pump PfATP4 . PfPKA is highly expressed late in the cell cycle of the parasite blood stage and has been shown to phosphorylate a critical invasion protein, Apical Membrane Antigen 1 . PfATP4 is involved in maintaining the sodium balance within the parasite .

Mode of Action

4-Methylisoquinoline interacts with its targets, leading to inhibition of their function. Although it was initially designed to inhibit PfPKA, it was found to have minimal activity against PfPKA, indicating that it likely has another target important to parasite cytokinesis and invasion . It was later found to inhibit the sodium efflux pump PfATP4 .

Biochemical Pathways

It is known that the inhibition of pfpka and pfatp4 disrupts the parasite’s life cycle, preventing it from invading new host cells . This disruption likely affects multiple downstream effects and pathways within the parasite.

Result of Action

The inhibition of PfPKA and PfATP4 by 4-Methylisoquinoline prevents the parasite from invading new host cells, effectively halting the progression of the disease . This results in a decrease in the number of parasites within the host, alleviating the symptoms of malaria.

Eigenschaften

IUPAC Name |

4-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOLIBYZTNPPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152518 | |

| Record name | Isoquinoline, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylisoquinoline | |

CAS RN |

1196-39-0 | |

| Record name | Isoquinoline, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary pharmacological activities observed in 4-methylisoquinoline derivatives?

A1: Research indicates that certain 4-methylisoquinoline derivatives exhibit promising pharmacological activities, including:

- Local anesthetic activity: Dialkylaminoalkyl amides of 1-chloro-3-carboxy-4-methylisoquinoline, 1-methoxy-3-carboxy-4-methylisoquinoline, and 3-carboxy-2,4-dimethyl-1-oxoisoquinoline demonstrate local anesthetic properties comparable to lidocaine. [, ]

- Antispasmodic activity: These same dialkylaminoalkyl derivatives also showcase notable antispasmodic effects. [, ] Additionally, dialkylaminoalkyl esters of 1-chloro-3-carboxy-4-methylisoquinoline exhibit good antispasmodic activity. Interestingly, the corresponding 4-phenyl derivatives demonstrate even greater potency, with the diethylaminoethylester displaying activity comparable to papaverine. [, ]

- Antitumor activity: Several 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone, synthesized from 4-bromo-1-methylisoquinoline, have shown antitumor activity against L1210 leukemia in mice. [] Notably, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone exhibited the most potent effects. []

- Antimicrobial and antifungal activity: Studies have explored the synthesis and biological evaluation of various N2-arylidene-substituted 3-carbazoyl-isoquinolines derived from 2,4-dimethyl-1-oxo-1,2-dihydro-3-carbazoyl-isoquinoline. [] Among these, 1-(1-chloro-4-methyl-3-isoquinolinoyl)-2-(5-nitro-2-furfurylidene) hydrazine demonstrated potent antibacterial activity against various Staphylococcus aureus strains, surpassing the efficacy of furazolidone. This compound also displayed moderate antifungal properties. []

Q2: What synthetic strategies are employed to produce 4-methylisoquinoline derivatives?

A2: Various synthetic approaches have been developed, including:

- Multistep synthesis: This method has been used to synthesize a series of 1-chloro- and 1-methoxy-3-carboxy-4-methylisoquinoline derivatives. [] It involves multiple steps, often starting with commercially available materials and utilizing various chemical transformations. [, , , ]

- One-pot synthesis via Pd-catalyzed reactions: A more efficient method utilizes a palladium-catalyzed Heck reaction followed by intramolecular cyclization and isomerization to produce 4-methylisoquinolines in good yields. This approach allows for the synthesis of diverse derivatives with various functional groups. []

Q3: What are the potential applications of the palladium-catalyzed synthesis of 4-methylisoquinolines?

A4: The development of a palladium-catalyzed nucleomethylation of alkynes provides a powerful tool for synthesizing 4-methylisoquinolines and other methylated heteroaromatic compounds. [] This method has several potential applications:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)

![3-Isopropylbenzo[c]isoxazole](/img/structure/B18455.png)